2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride
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Description
Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. In Suzuki-Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
The compound, also known as a boronic ester, is involved in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways for creating complex organic molecules . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s important to note that boronic esters, in general, have been found to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of a palladium catalyst and suitable organic substrates is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(17-11-12)19-10-9-18(5)6;/h7-8,11H,9-10H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXAOUJTEVPRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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